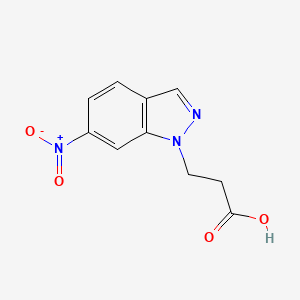

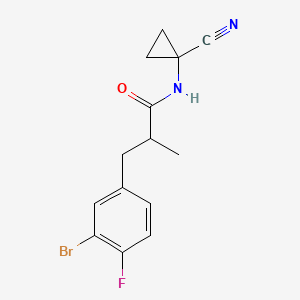

3-(6-nitro-1H-indazol-1-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Chemical Transformations

Indazole derivatives are pivotal in the synthesis of complex heterocyclic compounds. For instance, El’chaninov et al. (2018) outlined the synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole from 5-nitro-1H-indazole through a series of transformations, including N-methylation, reduction, and condensation processes, showcasing the versatility of indazole compounds in synthesizing heterocyclic structures with potential applications in material science and pharmaceuticals (El’chaninov, Aleksandrov, & Stepanov, 2018).

Structural and Crystallographic Studies

The structural characterization of indazole derivatives provides insights into their chemical properties and potential applications. Boulhaoua et al. (2015) detailed the crystal structure of triethyl 2-(5-nitro-2H-indazol-2-yl)propane-1,2,3-tricarboxylate, highlighting the planarity of the indazole unit and its perpendicular orientation to the carboxylate groups, which could influence its reactivity and interaction with biological molecules (Boulhaoua, Benchidmi, Essassi, Saadi, & El Ammari, 2015).

Biological and Medicinal Applications

Research on indazole derivatives extends into biological activities and potential therapeutic applications. Samadhiya et al. (2012) synthesized 2-azetidinone derivatives of 6-nitro-1H-indazole and evaluated their antibacterial, antifungal, antitubercular, and anti-inflammatory activities, demonstrating the broad spectrum of biological activities exhibited by indazole derivatives and their potential as lead compounds in drug discovery (Samadhiya, Sharma, Srivastava, & Srivastava, 2012).

Photophysical and Photochemical Properties

Indazole derivatives exhibit unique photophysical and photochemical behaviors due to their conjugated systems. Zou et al. (2004) investigated the crystal structure and photochromic behavior of a compound closely related to the subject compound, highlighting the potential use of such compounds in developing photoresponsive materials (Zou, Huang, Gao, Matsuura, & Meng, 2004).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to exhibit a broad range of biological activities .

Mode of Action

It’s worth noting that similar compounds have shown antiproliferative activity, inhibiting cell growth of many neoplastic cell lines .

Pharmacokinetics

The compound is a solid at room temperature and has a predicted density of 1.54 g/cm^3 . These properties could potentially impact its bioavailability.

Result of Action

Similar compounds have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle .

Action Environment

It’s worth noting that the compound is stable at room temperature , which suggests that it may be relatively stable under various environmental conditions.

properties

IUPAC Name |

3-(6-nitroindazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c14-10(15)3-4-12-9-5-8(13(16)17)2-1-7(9)6-11-12/h1-2,5-6H,3-4H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHLCFYVXHTHSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2631489.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dimethylphenyl)amino]acetamide](/img/structure/B2631491.png)

![N-(2-methylphenyl)-2-[6-(4-methylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2631493.png)

![N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2631494.png)

![N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2631498.png)

![Ethyl 3-(3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ureido)propanoate](/img/structure/B2631506.png)

![4-(4-(dimethylamino)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2631508.png)